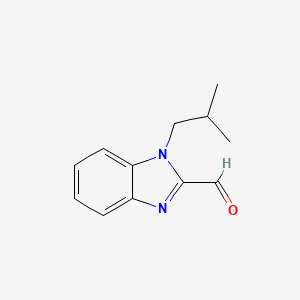

1-Isobutyl-1H-benzimidazole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Isobutyl-1H-benzimidazole-2-carbaldehyde is a versatile chemical compound with the molecular formula C12H14N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with an isobutyl group and an aldehyde functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-1H-benzimidazole-2-carbaldehyde typically involves the condensation of an appropriate aldehyde with an o-phenylenediamine derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. For example, the reaction between 2-nitroaniline and isobutyraldehyde in the presence of a reducing agent can yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 1-Isobutyl-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric

Actividad Biológica

1-Isobutyl-1H-benzimidazole-2-carbaldehyde is a derivative of the benzimidazole family, known for its diverse biological activities. This compound, characterized by the presence of an isobutyl group and a formyl group, exhibits potential in various therapeutic applications, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O, with a CAS number of 610275-02-0. Its structure features a benzene ring fused with an imidazole ring, which is critical for its biological activity.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. Research indicates that benzimidazole derivatives can inhibit the growth of various bacterial strains. For example, studies have shown that compounds with similar structures exhibit Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative bacteria .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| This compound | Escherichia coli | 4 |

| Benzimidazole derivative X | Klebsiella pneumoniae | 16 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has been tested against several cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer). Results indicate that certain benzimidazole derivatives exhibit cytotoxic effects with IC50 values below 10 mg/mL .

| Cell Line | IC50 (µM) | Observation |

|---|---|---|

| HepG2 | <10 | Significant cytotoxicity observed |

| MCF7 | <10 | Effective against breast adenocarcinoma |

| HCT116 | <10 | Inhibition of cell proliferation |

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Topoisomerase Inhibition : Some studies indicate that benzimidazole derivatives can interfere with DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to cytotoxic effects in cancer cells .

- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results highlighted its effectiveness against multi-drug resistant strains, suggesting its potential as a lead compound in antibiotic development .

Study on Anticancer Properties

Another investigation focused on the anticancer properties of this compound against different human cancer cell lines. The findings revealed that it exhibited potent antiproliferative effects, particularly in liver and breast cancer models, supporting further exploration in clinical settings .

Propiedades

IUPAC Name |

1-(2-methylpropyl)benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,8-9H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSSSYAZMZMSNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355405 |

Source

|

| Record name | 1-Isobutyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610275-02-0 |

Source

|

| Record name | 1-Isobutyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.